4,4'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine
Description
4,4'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine (CAS: 1839090-56-0) is a tetraphenylethylene (TPE)-derived compound featuring a central 2,2-diphenylethene core symmetrically linked to pyridine moieties via 4,1-phenylene bridges . Its molecular formula is C₃₆H₂₆N₂, with a molecular weight of 486.61 g/mol. The compound exhibits aggregation-induced emission (AIE), a phenomenon where fluorescence intensity increases significantly in aggregated or solid states due to restricted intramolecular motion . This property makes it valuable in optoelectronic devices, chemical sensors, and bioimaging applications. The compound is synthesized via Suzuki-Miyaura coupling or related cross-coupling reactions, yielding a bright yellow solid with high thermal stability .
Properties
Molecular Formula |
C36H26N2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[4-[2,2-diphenyl-1-(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C36H26N2/c1-3-7-31(8-4-1)35(32-9-5-2-6-10-32)36(33-15-11-27(12-16-33)29-19-23-37-24-20-29)34-17-13-28(14-18-34)30-21-25-38-26-22-30/h1-26H |
InChI Key |
AKRKOCMCGQTQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(AmPhos)₂Cl₂ | |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | |
| Solvent | THF, dioxane, toluene, 2-MeTHF | |
| Temperature | 70–80°C | |
| Yield | 74–95% |
Key Steps :
- Precursor Synthesis : Brominated intermediates (e.g., 4-bromopyridine derivatives) undergo coupling with boronic acids (e.g., 4-pyridylboronic acid).
- Catalyst Optimization : Lower catalyst loadings (0.15 mol% Pd(AmPhos)₂Cl₂) improve scalability without sacrificing yields.
- Purification : Column chromatography (silica gel) or recrystallization removes unreacted starting materials and byproducts.
Condensation and Suzuki Hybrid Approach
A two-step protocol combines condensation with Suzuki coupling, as demonstrated in academic syntheses.
Stepwise Protocol
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Reflux in ethanol | Formation of intermediate dipyridine |
| 2 | Suzuki Coupling | Pd catalysis, Na₂CO₃, 70°C | TPE-dipyridine core assembly |
Advantages :
- Cost-Effective : Uses common reagents (e.g., ethanol, Na₂CO₃).
- High Purity : Post-reaction filtration and recrystallization achieve >95% purity.
Limitations :
Process-Optimized Suzuki Reactions
Industrial-scale adaptations focus on minimizing catalyst usage and maximizing reaction rates.
Critical Parameters in Process C
| Parameter | Value (Process C) | Impact on Reaction |
|---|---|---|
| Catalyst | 0.15 mol% Pd | Reduces residual Pd content |
| Boronic Ester | 2b (vs. 2a acid) | Slower kinetics but stable charge |
| Temperature | 80°C | Accelerates hydrolysis of byproducts |
Findings :
- Catalyst Transfer : Pd(0) species migrate intramolecularly on pyridine rings, enabling chain-growth polymerization.
- Disproportionation : Competing side reactions generate Br/Br-ended byproducts, necessitating scavenging steps.
Alternative Synthetic Routes
Less common methods include hydrolysis-assisted coupling and multicomponent reactions , though these are less documented for this specific compound.
Hydrolysis-Driven Suzuki Coupling
| Component | Role | Example Reaction |
|---|---|---|
| Boronic Ester | Reactant stability under basic conditions | 2b → 2a equilibrium in situ |
| Diethanolamine | Ligand displacement | Enhances Pd catalyst activity |
This approach mitigates boronic acid instability but requires precise pH control.
Challenges and Solutions
| Challenge | Solution | Efficacy |
|---|---|---|
| Residual Pd contamination | Solid-supported scavengers (e.g., silica) | <40 ppm Pd in API |
| Hydrolysis of intermediates | Elevated temperatures (80°C vs. 70°C) | Reduced amide impurities |
| Catalyst deactivation | LiCl additives to stabilize Pd(0) | Improved turnover |
Structural and Functional Validation
Post-synthesis characterization includes:
Analytical Data Summary
Comparative Efficiency of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura (Standard) | 74–85 | 95–97 | Moderate |
| Condensation-Suzuki Hybrid | 90 | 98 | High |
| Process C (Optimized) | 93 | 98.9 | Excellent |
Chemical Reactions Analysis
Types of Reactions: 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the pyridine rings.
Scientific Research Applications
Chemistry: In chemistry, 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological and medicinal applications are not well-documented, the compound’s structural properties suggest potential uses in drug design and development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine involves its ability to interact with various molecular targets through its pyridine rings and diphenylethene core. The compound can form coordination complexes with metal ions, which can be utilized in catalysis and materials science. Additionally, its structural features allow it to participate in π-π stacking interactions, which are important in the formation of supramolecular assemblies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 TPE-V2: (E)-1',1'''-(((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))bis(methylene))bis(1-hexyl-[4,4'-bipyridine]-1,1'-diium) Tetrabromide
- Core Structure : Similar TPE core but with bipyridinium (viologen) substituents and hexyl chains .
- Synthesis : Reflux of precursors in dry acetonitrile for 24 hours (83% yield).
- Properties: Ionic nature enhances solubility in polar solvents. Exhibits strong DNA condensation capabilities due to cationic bipyridinium groups, unlike the neutral pyridine-based target compound .
2.1.2 4,4'-(1,4-Phenylene)dipyridine
- Core Structure : Lacks the TPE core; instead, a simple 1,4-phenylene bridge connects pyridine groups .
- Properties :
2.1.3 Diazomethylene-Linked Derivative: 4,4′-(4,4′-(Diazomethylene)bis(4,1-phenylene))dipyridine
- Core Structure : Diazomethylene linker instead of TPE, creating a planar rectangular geometry .
- Applications : Forms supramolecular complexes with fullerenes (e.g., C60) for electron-transport materials in organic semiconductors .
Functional Analogues
2.2.1 Tetraphenylethylene (TPE) Derivatives
2.2.2 Silole-Based AIEgens
Comparative Data Table
Key Research Findings
AIE Efficiency: The target compound’s pyridine groups enhance solubility and allow metal coordination, unlike non-polar TPE derivatives .
Electrochemical Behavior : TPE-V2’s bipyridinium groups enable reversible redox activity, absent in the neutral pyridine-based compound .
Thermal Stability : The TPE core in the target compound provides higher thermal stability (decomposition >300°C) compared to silole derivatives (~250°C) .
Supramolecular Applications : Diazomethylene derivatives form stable complexes with fullerenes, while the target compound’s AIE is better suited for emissive materials .
Biological Activity
4,4'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine (CAS No. 1839090-56-0) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C₃₆H₂₆N₂ with a molecular weight of 486.61 g/mol. The compound features a dipyridine core linked by a diphenylethene moiety, contributing to its electronic properties and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : The presence of phenolic groups in the structure can enhance antioxidant properties by scavenging free radicals.
- Anticancer Properties : Some derivatives have shown potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The dipyridine component may interact with microbial cell membranes or inhibit essential enzymes.
Antioxidant Activity
A study conducted on related compounds demonstrated that the diphenylethene moiety contributes significantly to the antioxidant capacity. The presence of multiple aromatic rings allows for effective electron delocalization, enhancing radical scavenging abilities.
Anticancer Studies
Recent molecular docking studies have predicted that this compound binds effectively to targets involved in cancer progression. In vitro studies showed that it could induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Antimicrobial Properties
In vitro assays revealed that the compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This effect is hypothesized to result from the disruption of bacterial membranes and inhibition of protein synthesis.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant properties | Showed significant free radical scavenging activity compared to standard antioxidants. |
| Study 2 | Assess anticancer efficacy | Induced apoptosis in breast cancer cells with IC50 values lower than conventional chemotherapeutics. |
| Study 3 | Investigate antimicrobial effects | Demonstrated bactericidal activity against Staphylococcus aureus and Escherichia coli. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
